n-Bromoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Originally Investigated for Allylic Bromination

Early research in the 1940s investigated N-Bromoacetamide's potential for allylic bromination. Allylic bromination is a reaction that introduces a bromine atom next to a double bond (alkene) in an organic molecule. This reaction was well-established using N-bromosuccinimide (NBS). However, researchers believed N-Bromoacetamide might offer an alternative ().

Unexpected Discovery: Formation of New Class of Compounds

A closer look at the reaction between N-Bromoacetamide and alkenes revealed a surprising outcome. Instead of the expected allylic bromination, the reaction formed a new class of compounds called 2-bromo-N-bromoacetimidates. This discovery led to further research on the properties and reactivity of these new molecules ().

Current Research Focus: Exploring 2-Bromo-N-Bromoacetimidates

While N-Bromoacetamide's use in allylic bromination seems less promising, the formation of 2-bromo-N-bromoacetimidates has opened a new avenue for research. Scientists are currently investigating the chemical transformations and potential applications of these newly discovered compounds under various conditions ().

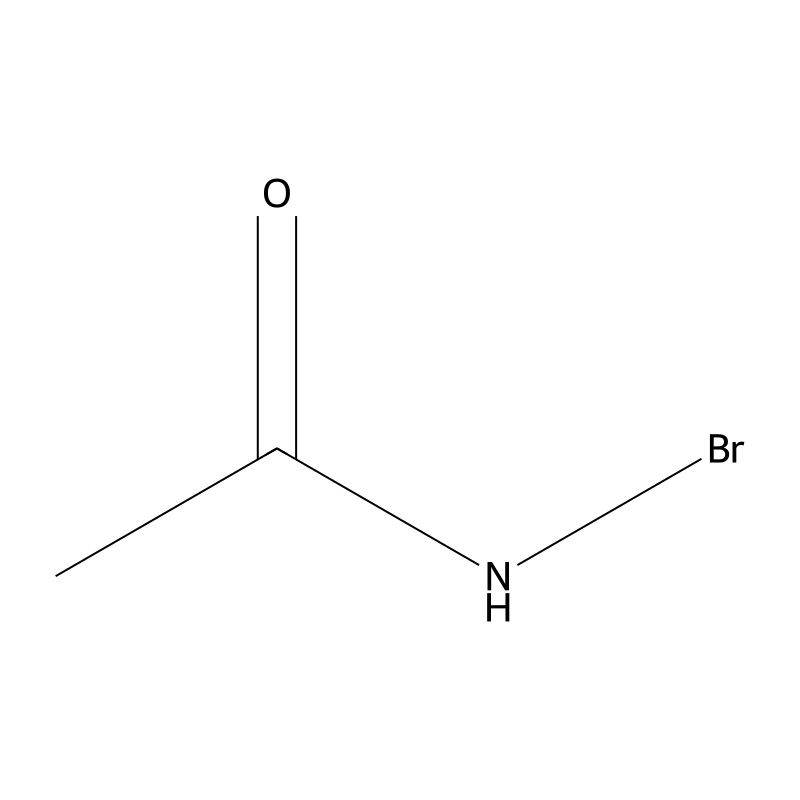

N-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It appears as a white crystalline powder and is known for its sensitivity to light, moisture, and heat, which can lead to rapid decomposition under such conditions . The compound is primarily used as a brominating agent in organic synthesis due to its ability to selectively introduce bromine into various substrates.

NBA irreversibly modifies ion channels in cell membranes. It interacts with the cytoplasmic face of sodium and potassium channels, specifically targeting cysteine residues, and hinders their inactivation process []. This results in sustained electrical activity within the cell, a valuable tool for studying neuronal signaling and action potential generation [].

- Bromination of Olefins: N-Bromoacetamide reacts with olefins to form bromoalkanes. This reaction typically proceeds via a free radical mechanism, where the olefin reacts with two moles of N-bromoacetamide, resulting in an adduct and acetamide .

- Hydrolysis: Under acidic or basic conditions, N-bromoacetamide can hydrolyze to yield acetamide and bromine, which can further react with other substrates .

- Reactions with Indenes: Studies have shown that N-bromoacetamide can react with substituted indenes in protic solvents, leading to various stereochemical outcomes depending on the substituents present .

N-Bromoacetamide can be synthesized through several methods:

- Direct Bromination: The most common method involves the reaction of acetamide with bromine in the presence of a base such as potassium hydroxide or calcium carbonate. This method yields N-bromoacetamide efficiently under controlled conditions .

- Alternative Methods: Other synthetic routes include using zinc oxide as a catalyst or employing different brominating agents under varying conditions to achieve the desired product .

Studies on the interactions of N-bromoacetamide reveal its reactivity with various organic compounds. For example, it has been shown to effectively brominate olefins under mild conditions, making it a valuable reagent in synthetic organic chemistry. The compound's interactions are often characterized by its ability to form stable adducts through radical pathways, which are critical for understanding its utility in synthesis .

N-Bromoacetamide shares structural similarities with several other compounds that also serve as brominating agents. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| N-Bromosuccinimide | C₄H₄BrN | Often used for selective bromination; more stable than N-bromoacetamide. |

| Bromine | Br₂ | A more reactive and less selective brominating agent; not suitable for sensitive substrates. |

| Bromoacetate | C₃H₅BrO₂ | Highly toxic; used primarily for acylation reactions rather than direct bromination. |

N-Bromoacetamide's unique feature lies in its balance between reactivity and selectivity, making it particularly useful for specific synthetic applications without the extreme hazards associated with some other bromination agents.

Hofmann-Type Bromination of Acetamide

n-Bromoacetamide, a white crystalline solid with the molecular formula C₂H₄BrNO, is primarily synthesized through the bromination of acetamide using various protocols [1] [4]. The Hofmann-type bromination represents one of the most established and efficient laboratory methods for producing n-bromoacetamide with high purity and yield [4] [12].

The fundamental reaction involves the bromination of acetamide using molecular bromine in the presence of a strong base [4] [15]. This process follows a specific reaction mechanism where the base abstracts an acidic N-H proton from acetamide, yielding an anion that subsequently reacts with bromine in an α-substitution reaction to form n-bromoacetamide [12]. The reaction can be represented as follows:

CH₃CONH₂ + Br₂ + Base → CH₃CONHBr + HBr [4] [12]

The detailed mechanism of the Hofmann-type bromination proceeds through several distinct steps [12]:

- Base abstraction of the acidic N-H proton from acetamide, forming an amide anion

- Nucleophilic attack of this anion on molecular bromine

- Formation of the N-Br bond with release of bromide ion

- Proton transfer steps to yield the final n-bromoacetamide product [12] [4]

A laboratory-scale protocol typically employs the following reaction conditions [19] [2]:

| Parameter | Typical Condition |

|---|---|

| Reaction Temperature | 0-20°C |

| Solvent | Aqueous medium or chloroform |

| Base | Sodium hydroxide |

| Brominating Agent | Molecular bromine |

| Reaction Time | 2-3 hours |

| Catalyst | Hydrochloric acid (catalytic amount) |

An improved laboratory synthesis method involves the use of bromic acid as the oxidizing agent [19]. In this protocol, acetamide is dissolved in aqueous bromic acid (concentration 0.9-1.25 molar) with a catalytic amount of hydrochloric acid [19]. Bromine is then slowly added over approximately 2 hours while maintaining the temperature at about 20°C [19]. The n-bromoacetamide product begins to precipitate during the reaction, and after completion, the mixture is chilled to about 4°C for an hour to complete the precipitation [19] [2].

Alternative synthetic approaches include the reaction of n-chloroacetamide with lithium bromide, which provides a safer and more environmentally friendly route by avoiding the direct handling of molecular bromine [15] [13]. This redox-neutral halogen exchange reaction proceeds rapidly under mild conditions and produces lithium chloride as a byproduct [15].

Purification and Crystallization Techniques

After synthesis, n-bromoacetamide requires purification to remove impurities and achieve the desired quality standards [6] [14]. The primary purification method involves recrystallization, which exploits the differential solubility of n-bromoacetamide and its impurities in various solvents [14] [6].

The recrystallization process for n-bromoacetamide typically follows these steps [14] [18]:

- Selection of an appropriate solvent: Water is commonly used, though chloroform/hexane mixtures (1:1) are also effective [5] [14]

- Dissolution of crude n-bromoacetamide in the minimum volume of hot solvent (60-65°C) [5] [14]

- Hot filtration to remove insoluble impurities

- Controlled cooling of the filtrate to induce crystallization

- Cold filtration to collect the purified crystals

- Washing with small amounts of cold solvent

- Drying under appropriate conditions (vacuum at 25°C, then at 45°C) [5] [14]

For optimal crystallization results, the following parameters should be carefully controlled [14] [6]:

| Parameter | Recommended Condition |

|---|---|

| Dissolution Temperature | 60-65°C |

| Cooling Rate | Gradual, unagitated |

| Final Crystallization Temperature | 0-4°C (ice bath) |

| Crystallization Time | 30-60 minutes |

| Drying Temperature | 25-45°C |

| Drying Environment | Vacuum or anhydrous atmosphere |

The crystallization process can be optimized by using seed crystals when necessary and ensuring the minimum amount of solvent is used to dissolve the crude product at elevated temperatures [14] [6]. This approach maximizes yield while effectively removing colored impurities, particularly bromine, which imparts a yellow to orange color to impure n-bromoacetamide [6] [5].

For analytical grade n-bromoacetamide, multiple recrystallization steps may be required [5]. The purity of the recrystallized product can be assessed through melting point determination (pure n-bromoacetamide melts at 105-109°C), nuclear magnetic resonance spectroscopy, and iodometric titration to determine available bromine content [5] [11].

Industrial Manufacturing Processes

Scalability Challenges and Yield Optimization

The industrial production of n-bromoacetamide presents several challenges when scaling up from laboratory protocols to commercial manufacturing processes [19] [9]. These challenges primarily relate to reaction control, safety considerations, and yield optimization [19] [9].

One of the major scalability challenges is the exothermic nature of the bromination reaction, which requires careful temperature control to prevent runaway reactions and ensure product quality [19]. Industrial processes must implement robust cooling systems and controlled addition rates of bromine to manage this risk [19] [9].

Another significant challenge is the corrosive nature of bromine and hydrogen bromide produced during the reaction, necessitating specialized equipment constructed from corrosion-resistant materials [19] [15]. This increases capital costs and maintenance requirements for industrial facilities [19].

To address these challenges and optimize yields, industrial manufacturers have developed several strategies [19] [9]:

- Use of bromic acid process: This approach provides more reproducible results and constant yields compared to traditional methods, especially at industrial scales using 500-1600 pounds of acetamide [19]

- Precise pH control: Maintaining the reaction mixture below pH 2 is critical for optimal yield and reaction rate [19]

- Controlled bromine addition: Slow, metered addition of bromine prevents local concentration spikes and improves reaction efficiency [19]

- Optimized stirring and mixing: Ensuring homogeneous reaction conditions throughout large reaction vessels [9]

- Continuous processing: Some manufacturers have implemented continuous flow reactors rather than batch processes to improve consistency and safety [9] [15]

Comparative yield data from industrial production methods shows significant improvements using optimized processes [19]:

| Production Method | Yield Based on Bromine (%) | Yield Based on Acetamide (%) |

|---|---|---|

| Traditional Process | 65-75 (variable) | 70-80 (variable) |

| Bromic Acid Process | 78-85 (consistent) | 75-85 (consistent) |

The bromic acid process has demonstrated superior reproducibility in industrial settings, with yields consistently exceeding 78% based on bromine consumption and approaching 85% based on acetamide utilization [19]. This represents a significant improvement over traditional methods, which showed greater variability in yields [19].

Alternative approaches to industrial n-bromoacetamide production include the halogen exchange method, where n-chloroacetamide is treated with inorganic bromide salts [15] [13]. This method avoids the direct handling of molecular bromine, reducing safety concerns and simplifying equipment requirements [15].

Quality Control Metrics and Purity Standards

Industrial production of n-bromoacetamide requires rigorous quality control measures to ensure consistent purity and performance in downstream applications [11] [5]. The quality standards for commercial n-bromoacetamide typically specify minimum purity levels and maximum allowable impurities [11] [5].

Standard quality control metrics for n-bromoacetamide include [11] [5] [21]:

- Purity determination by iodometric titration (minimum 97.0-99.0%)

- Melting point analysis (105.0-109.0°C for high-purity material)

- Appearance evaluation (white to off-white crystalline solid)

- Solubility characteristics in water and organic solvents

- Nuclear magnetic resonance spectroscopy to confirm structure

- Moisture content determination

High-performance liquid chromatography (HPLC) and ion chromatography with suppressed conductivity detection represent advanced analytical methods for determining n-bromoacetamide purity and detecting trace impurities [20] [17]. These techniques are particularly valuable for pharmaceutical applications where high purity is essential [17] [20].

The typical quality specifications for commercial n-bromoacetamide are summarized in the following table [11] [5]:

| Quality Parameter | Specification |

|---|---|

| Purity (Iodometric Titration) | Minimum 97.0% |

| Melting Point | 105.0-109.0°C |

| Appearance | White to off-white crystalline solid |

| Solubility in Water | Almost transparent solution |

| NMR Analysis | Confirms structure |

| Storage Requirements | Refrigerated (0-10°C), under inert gas |

| Sensitivity Conditions | Light, moisture, and heat sensitive |

For pharmaceutical and high-purity research applications, more stringent standards may apply, with purity requirements exceeding 99.0% [9] [11]. These applications often require additional testing for specific impurities, such as dibromoacetamide and unreacted acetamide [11] [17].

Quality control in industrial settings typically involves in-process testing at various stages of production, as well as final product testing before release [17] [20]. Modern manufacturing facilities employ statistical process control methods to monitor critical process parameters and ensure consistent product quality [9] [11].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Primary amides. A general nitrogen source for catalytic asymmetric aminohydroxylation of olefins

Z P Demko, M Bartsch, K B SharplessPMID: 10930248 DOI: 10.1021/ol000098m

Abstract

N-Bromo,N-lithio salts of primary carboxamides have been shown to be efficient nitrogen sources for catalytic asymmetric aminohydroxylation of olefins, behaving much like the parent N-bromoacetamide in these reactions. alpha-Chloro-N-bromoacetamide is a particularly interesting nitrogen source, as it is functionalized for further reaction, including easy deprotection by treatment with thiourea.N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives

Rui Zhu, Kai Yu, Zhenhua GuPMID: 25029658 DOI: 10.1039/c4ob01126k

Abstract

A practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates was reported. Simply heating the mixture of substrates and N-bromoacetamide in DMF at 90 °C would give the desired products in moderate to excellent yields. The reaction may proceed through a domino bromo-cyclization and elimination pathway. The synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives was also investigated.Aqueous synthesis of N,S-dialkylthiophosphoramidates: design, optimisation and application to library construction and antileishmanial testing

Milena Trmčić, Frances L Chadbourne, Paul M Brear, Paul W Denny, Steven L Cobb, David R W HodgsonPMID: 23467665 DOI: 10.1039/c3ob27448a

Abstract

We recently reported the use of PSCl3 for the thiophosphorylation of alkylamines where the resulting N-thiophosphoramidate ions could be readily S-alkylated (Chem. Commun., 2011, 47, 6156-6158.). Herein we report the development of this methodology using amino acid, amino sugar, aminonucleoside and aniline substrates. The hydrolysis properties of N-thiophosphoramidate ions and their reactivities towards alkylating agents are also explored. In addition, we demonstrate the application of our approach to the preparation of a small library of compounds, including quinoline-based N,S-dialkylthiophosphoramidates which were tested for antileishmanial activity.K3PO4-catalyzed regiospecific aminobromination of beta-nitrostyrene derivatives with N-bromoacetamide as aminobrominating agent

Zhan-Guo Chen, Yun Wang, Jun-Fa Wei, Peng-Fei Zhao, Xian-Ying ShiPMID: 20170090 DOI: 10.1021/jo9026879

Abstract

A very simple, efficient, and regiospecific protocol for aminobromination of a wide scope of beta-nitrostyrene derivatives with N-bromoacetamide (NBA) as nitrogen/bromine sources has been developed by using K(3)PO(4) as catalyst. The reaction proceeded smoothly and cleanly to give the bromoamines in good to excellent yields (78-99%) within 24 h in CH(2)Cl(2) at room temperature without protection of inert gases. A possible mechanism involving a nucleophilic conjugate addition was proposed.Pd(II)-catalysed and Hg(II)-co-catalysed oxidation of D-glucose and D-fructose by N-bromoacetamide in the presence of perchloric acid: a kinetic and mechanistic study

Ashok Kumar Singh, Jaya Srivastava, Shahla Rahmani, Vineeta SinghPMID: 16343465 DOI: 10.1016/j.carres.2005.11.012

Abstract

The kinetics of Pd(II)-catalysed and Hg(II)-co-catalysed oxidation of D-glucose (Glc) and D-fructose (Fru) by N-bromoacetamide (NBA) in the presence of perchloric acid using mercury(II) acetate as a scavenger for Br- ions have been studied. The results show first-order kinetics with respect to NBA at low concentrations, tending to zero order at high concentrations. First-order kinetics with respect to Pd(II) and inverse fractional order in Cl- ions throughout their variation have also been noted. The observed direct proportionality between the first-order rate constant (k1) and the reducing sugar concentration shows departure from the straight line only at very higher concentration of sugar. Addition of acetamide (NHA) decreases the first-order rate constant while the oxidation rate is not influenced by the change in the ionic strength (mu) of the medium. Variation of [Hg(OAc)2] shows a positive effect on the rate of reaction. The observed negative effect in H+ at lower concentrations tends to an insignificant effect at its higher concentrations. The first-order rate constant decreases with an increase in the dielectric constant of the medium. The various activation parameters have also been evaluated. The products of the reactions were identified as arabinonic acid and formic acid for both the hexoses. A plausible mechanism involving HOBr as the reactive oxidising species, Hg(II) as co-catalyst, and [PdCl3.S]-1 as the reactive Pd(II)-sugar complex in the rate-controlling step is proposed.Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts

Justin A Pals, Elizabeth D Wagner, Michael J PlewaPMID: 26854864 DOI: 10.1021/acs.est.5b05581

Abstract

Disinfection of drinking water protects public health against waterborne pathogens. However, during disinfection, toxic disinfection byproducts (DBPs) are formed. Exposure to DBPs was associated with increased risk of bladder cancer in humans. DBPs are generated at concentrations below their carcinogenic potencies; it is unclear how exposure leads to adverse health outcomes. We used computational estimates of the energy of the lowest unoccupied molecular orbital (ELUMO) to predict thiol reactivity and additive toxicity among soft electrophile DBPs. Bromoacetic acid (BAA) was identified as non-thiol-reactive, which was supported by in chemico and in vitro data. Bromoacetonitrile (BAN) and bromoacetamide (BAM) were thiol-reactive. Genotoxicity induced by these compounds was reduced by increasing the thiol pool with N-acetyl L-cysteine (NAC), while NAC had little effect on BAA. BAN and BAM shared depletion of glutathione (GSH) or cellular thiols as a molecular initiating event (MIE), whereas BAA induces toxicity through another pathway. Binary mixtures of BAM and BAN expressed a potentiating effect in genotoxicity. We found that soft electrophile DBPs could be an important predictor of common mechanism groups that demonstrated additive toxicity. In silico estimates of ELUMO could be used to identify the most relevant DBPs that are the forcing factors of the toxicity of finished drinking waters.[Studies on extensive application of bromoacetamide in various types of schistosomiasis endemic area]

D Zhu, J Yin, Z Bao, L CaiPMID: 12078209 DOI:

Abstract

To provide scientific basis for the popularization and application of molluscide bromoacetamide.Large scale application of bromoacetamide in twenty eight counties of four provinces was investigated and its molluscicidal effect in marshland and influence on marshland grass (Cyperus) and fishes were observed.

High molluscicidal effect of bromoacetamide was found against both snails and snail eggs in various environments. According to the results observed in different fields, the applicable dosage of bromoacetamide is 1.5-2 g/m2 for spraying method, 1.5-2 g/m3 for immersing method and 1.5-2 g/m for immersing in combination with shovelling the turf along the bank. When it was applied in fish-raising ponds or rivers at an applicable dosage, no toxic effect on fishes was found. The spraying dosage of bromoacetamide did not affect the rice seedling but it did some damage to the leaf-tips of marshland grass, however, the grass did turn green and grow.

Bromoacetamide has proved to be a safe and effective mulluscicde against Oncomelania under various field conditions.

[Mollusciciding action and toxicity of bromoacetamide]

D Zhu, P Yao, Z BaoPMID: 12563778 DOI:

Abstract

Kinetics and mechanism of Ru(III) and Hg(II) co-catalyzed oxidation of D-galactose and D-ribose by N-bromoacetamide in perchloric acid

Ashok Kumar Singh, Vineeta Singh, Ajaya Kumar Singh, Neena Gupta, Bharat SinghPMID: 11841815 DOI: 10.1016/s0008-6215(01)00319-6

Abstract

Kinetics of oxidation of reducing sugars D-galactose (Gal) and D-ribose (Rib) by N-bromoacetamide (NBA) in the presence of ruthenium(III) chloride as a homogeneous catalyst and in perchloric acid medium, using mercuric acetate as a scavenger for Br(minus sign) ions, as well as a co-catalyst, have been investigated. The kinetic results indicate that the first-order kinetics in NBA at lower concentrations tend towards zero order at its higher concentrations. The reactions follow identical kinetics, being first order in the [sugar] and [Ru(III)]. Inverse fractional order in [H(+)] and [acetamide] were observed. A positive effect of [Hg(OAc)(2)] and [Cl(minus sign)] was found, whereas a change in ionic strength (mu) has no effect on oxidation velocity. Formic acid and D-lyxonic acid (for Gal) and formic acid and L-erythronic acid (for Rib) were identified as main oxidation products of reactions. The various activation parameters have been computed and recorded. A suitable mechanism consistent with experimental findings has been proposed.Probing the mechanism of hamster arylamine N-acetyltransferase 2 acetylation by active site modification, site-directed mutagenesis, and pre-steady state and steady state kinetic studies

Haiqing Wang, Gregory M Vath, Kara J Gleason, Patrick E Hanna, Carston R WagnerPMID: 15209520 DOI: 10.1021/bi0497244